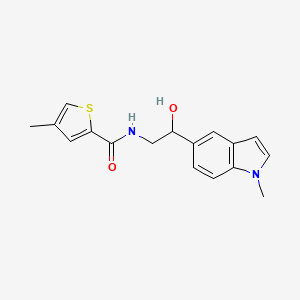
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methylthiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an indole moiety, a thiophene group, and a carboxamide functional group. Its molecular formula is C18H20N2O2S, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole ring through Fischer indole synthesis, followed by the introduction of the hydroxyethyl group and the thiophene moiety. The final product is obtained through amide coupling reactions.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant antiproliferative activity in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating their potential as anticancer agents . The mechanism of action often involves:
- Induction of Apoptosis : Many derivatives induce apoptosis by activating caspase pathways.
- Cell Cycle Arrest : These compounds have been shown to cause G2/M phase arrest in cancer cells.
- Microtubule Disruption : Similar compounds have been reported to inhibit tubulin polymerization, leading to mitotic catastrophe .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against various bacterial strains, although further research is necessary to elucidate the specific mechanisms involved.
Case Studies
- Case Study 1: Breast Cancer Cell Lines
-
Case Study 2: Inflammation Model
- Objective : Assess anti-inflammatory effects in a murine model.
- Findings : Treatment with the compound reduced levels of TNF-alpha and IL-6, indicating its potential utility in managing inflammatory conditions.
Comparative Analysis
| Compound | IC50 (MCF-7) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 50 nM | Apoptosis induction, microtubule disruption | Promising anticancer agent |
| Related Indole Derivative | 74 nM | Tubulin inhibition | Less potent than target compound |
| Sulfonamide Analogue | 100 nM | Unknown | Lacks indole moiety |
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-7-16(22-10-11)17(21)18-9-15(20)13-3-4-14-12(8-13)5-6-19(14)2/h3-8,10,15,20H,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHNFWNMHQOTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














